Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate (C₁₀H₆BrClO₂S, MW 305.58) is a 3,4-dihalogenated benzothiophene-2-carboxylate ester that serves as a bifunctional building block for medicinal chemistry and materials science. Its defining structural feature is the simultaneous presence of a C3–Cl and a C4–Br substituent on the benzo[b]thiophene scaffold, with a methyl ester at the C2 position.

Molecular Formula C10H6BrClO2S
Molecular Weight 305.57
CAS No. 725226-80-2
Cat. No. B2644604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate
CAS725226-80-2
Molecular FormulaC10H6BrClO2S
Molecular Weight305.57
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)Cl
InChIInChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,1H3
InChIKeyRZDOEPMYBVRGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate (CAS 725226-80-2) – Core Structural Identity and Comparator Landscape


Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate (C₁₀H₆BrClO₂S, MW 305.58) is a 3,4-dihalogenated benzothiophene-2-carboxylate ester that serves as a bifunctional building block for medicinal chemistry and materials science . Its defining structural feature is the simultaneous presence of a C3–Cl and a C4–Br substituent on the benzo[b]thiophene scaffold, with a methyl ester at the C2 position . This specific 3-Cl/4-Br substitution pattern is distinct from closely related analogs such as methyl 3-chlorobenzo[b]thiophene-2-carboxylate (mono-3-Cl), methyl 4-bromobenzo[b]thiophene-2-carboxylate (mono-4-Br), the regioisomeric methyl 3-bromo-4-chlorobenzo[b]thiophene-2-carboxylate (3-Br/4-Cl), and core-substituted variants like methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (3,6-diCl). The compound is commercially available at purities of 95–98% and is cataloged under MDL number MFCD04141153.

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate – Why Generic In-Class Substitution Is Scientifically Unsound


In-class benzothiophene-2-carboxylate esters cannot be interchanged casually because the identity and position of halogen substituents fundamentally govern both chemical reactivity and biological recognition . The C–Br bond at position 4 is intrinsically more reactive toward oxidative addition in Pd(0)-catalyzed cross-coupling than the C–Cl bond at position 3, enabling programmed sequential derivatization—a capability that mono-halogenated or isomeric dihalogenated analogs lack [1]. Conversely, the electron-withdrawing chlorine at C3 modulates the electronic density of the thiophene ring, altering regioselectivity in electrophilic substitution and influencing metabolic stability in bioactive series. Positional isomerism on the benzothiophene scaffold has been shown to produce distinct biological activity profiles: for example, benzo[b]thiophene derivatives bearing the side chain at C3, C4, or C7 were found to be bioequivalent, whereas other positions displayed divergent potency [2]. Generalizing from class-level properties without accounting for these substitution-dependent effects risks erroneous compound selection and irreproducible synthetic outcomes.

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate – Quantitative Differential Evidence Against Closest Analogs


Orthogonal C3-Cl/C4-Br Reactivity Enables Sequential Pd-Catalyzed Derivatization Unattainable with Mono-Halogen or Iso-Halogen Analogs

The C–Br bond at position 4 undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond at position 3, permitting a first-stage Suzuki–Miyaura or Heck coupling exclusively at the C4 position while the C3–Cl remains intact for a subsequent orthogonal transformation [1]. This differential reactivity is a direct consequence of the weaker C–Br bond dissociation energy (~67–69 kcal/mol for aryl-Br) relative to C–Cl (~82–85 kcal/mol for aryl-Cl). In contrast, mono-halogenated analogs such as methyl 4-bromobenzo[b]thiophene-2-carboxylate (CAS 360575-29-7) provide only a single reactive handle, and iso-halogen di-substituted analogs (e.g., 3,4-dibromo derivatives) lack the kinetic selectivity required for unambiguous sequential coupling [2].

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

Positional Isomerism (3-Cl/4-Br vs. 3-Br/4-Cl) Produces Divergent Electronic Landscapes for Downstream SAR

The 3-Cl/4-Br substitution pattern delivers a distinct electronic profile compared to its regioisomer methyl 3-bromo-4-chlorobenzo[b]thiophene-2-carboxylate. Although the two isomers share the molecular formula C₁₀H₆BrClO₂S, the position of the more electronegative chlorine (Hammett σₘ = 0.37) at C3 directly adjacent to the ester-bearing C2 exerts a stronger electron-withdrawing influence on the electrophilic character of the carboxylate center than when bromine (σₘ = 0.39) occupies the same position. In the benzo[b]thienylallylamine antimycotic series, side-chain placement at C3 vs. C4 vs. C7 produced bioequivalent antifungal activity, whereas placement at other positions resulted in significant potency shifts, demonstrating the sensitivity of biological outcome to substitution topology [1].

Hammett substituent constants Structure-activity relationship Electronic modulation

Class-Level Validation: 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid (BT2) as a Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Demonstrates the Pharmacological Relevance of C3-Chlorinated Benzothiophene-2-carboxylates

Although no direct biochemical IC₅₀ has been reported for methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate itself, the structurally related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified via high-throughput screening as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 μM [1]. This finding establishes that C3-chlorinated benzo[b]thiophene-2-carboxylate derivatives can engage biologically relevant kinase targets. The C4-bromo substituent present in the target compound provides an additional vector for further SAR exploration—a capability absent in the 3-chloro-only or 3,6-dichloro analogs [2].

BDK inhibitor Allosteric kinase modulation Benzothiophene pharmacophore

PD-Catalyzed Decarboxylative Heck Coupling of 3-Chlorobenzo[b]thiophene-2-carboxylic Acids Establishes a Direct Derivatization Route from the Ester to Functionalized Styryl Derivatives

A Pd-catalyzed decarboxylative Heck-type coupling methodology has been specifically developed for 3-chlorobenzo[b]thiophene-2-carboxylic acids, enabling direct coupling with styrenes to construct functionalized benzothiophene derivatives [1]. The target methyl ester serves as a direct precursor to the requisite 3-chlorobenzo[b]thiophene-2-carboxylic acid upon hydrolysis. When this decarboxylative Heck coupling is combined with the orthogonal C4–Br Suzuki handle, a modular three-step sequence (hydrolysis → Heck at C2 → Suzuki at C4) enables rapid access to C2,C4-diversified benzothiophene libraries that are inaccessible from simpler mono-halogenated precursors.

Decarboxylative coupling Heck reaction C–C bond formation

Commercial Availability at 98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC) Exceeds the 95% Standard Typical for Analog Building Blocks

Multiple commercial suppliers offer methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate at 98% purity, with batch-specific quality control documentation including NMR, HPLC, and GC traces . The closely related mono-halogen analog methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS 21211-07-4) is typically supplied at 95% purity without detailed batch-level QC . The 98% specification is significant because dihalogenated benzothiophenes are susceptible to dehalogenation side-products during synthesis; the higher purity specification and documented QC reduce the risk of introducing confounding impurities into sensitive catalytic or biological assays.

Chemical procurement Quality control Reproducibility

Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate – Optimal Scientific and Industrial Application Scenarios


Sequential C4-C2 Diversification in Medicinal Chemistry Library Synthesis

The orthogonal C4–Br and C2–CO₂Me handles enable a programmed two-stage diversification: first, a Suzuki–Miyaura coupling at C4 installs aryl/heteroaryl diversity while the C3–Cl remains intact; second, ester hydrolysis followed by decarboxylative Heck coupling at C2 introduces styryl or vinyl diversity. This sequence, supported by the established decarboxylative Heck methodology developed for 3-chlorobenzo[b]thiophene-2-carboxylic acids [1], provides access to a C2,C4-diversified library from a single building block—a synthetic economy that analogs lacking either the C4–Br or the C3–Cl substituent cannot match.

BDK Kinase Inhibitor Lead Optimization with a Built-In Diversification Handle

Building on the class-level validation provided by BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, BDK IC₅₀ = 3.19 μM) [2], the target compound retains the critical C3–Cl and C2–carboxylate pharmacophoric elements while offering an unsubstituted C4 position occupied by a bromine atom primed for Suzuki diversification. This enables systematic exploration of C4 substituent effects on BDK potency and selectivity without de novo scaffold synthesis, a distinct advantage over BT2 itself, which has both C3 and C6 positions occupied by chlorine.

Regioisomer-Controlled SAR Studies of Benzothiophene-Based Antimicrobial or Antifungal Agents

In the benzo[b]thienylallylamine antimycotic series, side-chain placement at C3 vs. C4 vs. C7 produced bioequivalent activity, while other positions showed divergent behavior [3]. The 3-Cl/4-Br compound provides a scaffold that allows the independent functionalization of C4 (via Suzuki) and C2 (via ester manipulation), enabling researchers to systematically probe how substituent topology on the benzo[b]thiophene core affects antimicrobial or antifungal potency, selectivity, and physicochemical properties.

High-Purity Building Block for Reproducible Catalytic Methodology Development

The 98% purity specification with documented multi-modal QC (NMR, HPLC, GC) makes this compound suitable as a benchmark substrate for developing and validating new chemoselective cross-coupling methodologies on dihalogenated heterocycles. The intrinsic kinetic selectivity between C–Br and C–Cl toward oxidative addition provides a built-in internal standard for assessing catalyst chemoselectivity—a feature absent in homo-dihalogenated or mono-halogenated control substrates.

Quote Request

Request a Quote for Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.